molecular formula C22H23N3O5S B13718189 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one

Cat. No.: B13718189
M. Wt: 441.5 g/mol
InChI Key: JRYXHVBDVSBARK-UHFFFAOYSA-N
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Description

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a pyrrolone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-(4-Cbz-piperazinyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

    Pharmaceutical Development: The compound is explored for its potential use in drug formulations and delivery systems.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing compounds, such as:

Uniqueness

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C22H23N3O5S/c26-21-7-4-12-25(21)19-8-10-20(11-9-19)31(28,29)24-15-13-23(14-16-24)22(27)30-17-18-5-2-1-3-6-18/h1-11H,12-17H2

InChI Key

JRYXHVBDVSBARK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CC=CC4=O

Origin of Product

United States

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